Bienvenue dans la boutique en ligne BenchChem!

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

PI3Kalpha inhibitor Kinase selectivity 1,3,4-Oxadiazole SAR

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 954599-35-0, molecular formula C18H14FN3O4, MW 355.325) is a synthetic, small-molecule 1,3,4-oxadiazole derivative. It features a benzo[d][1,3]dioxol-5-yl moiety and a 4-fluorobenzyl group connected through an acetamide linker to the central oxadiazole ring.

Molecular Formula C18H14FN3O4
Molecular Weight 355.325
CAS No. 954599-35-0
Cat. No. B2398816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS954599-35-0
Molecular FormulaC18H14FN3O4
Molecular Weight355.325
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
InChIInChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)9-17-21-22-18(26-17)20-16(23)8-12-3-6-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,22,23)
InChIKeyYJQSKXKTTXFJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 954599-35-0): Chemical Identity and Baseline Characterization for Research Procurement


The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 954599-35-0, molecular formula C18H14FN3O4, MW 355.325) is a synthetic, small-molecule 1,3,4-oxadiazole derivative . It features a benzo[d][1,3]dioxol-5-yl moiety and a 4-fluorobenzyl group connected through an acetamide linker to the central oxadiazole ring. Publicly available primary research literature directly characterizing this specific chemical structure is extremely scarce. A key unresolved question for procurement is whether CAS 954599-35-0 is identical to, or a regioisomer of, PubChem CID 22432774 (ChEMBL ID CHEMBL4797000), which shares the same molecular formula but may have a different substitution pattern on the oxadiazole ring [1]. Vendor sources report a typical purity of 95% .

Why Generic 1,3,4-Oxadiazole Derivatives Cannot Substitute for CAS 954599-35-0 in Targeted Research


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, yet its biological activity is exquisitely sensitive to the position and nature of substituents [1]. For instance, regioisomeric oxadiazole-acetamide compounds with the molecular formula C18H14FN3O4, such as PubChem CID 22432774, which has the benzodioxole group at the 5-position of the oxadiazole, are distinguished from CAS 954599-35-0, where the acetamide linker is at the 2-position [2]. This seemingly subtle difference can lead to drastically different target binding profiles. The only available bioactivity data for a compound in this cluster shows an IC50 of 200,000 nM against PI3Kalpha, indicating extreme target specificity [3]. Substituting CAS 954599-35-0 with an analog without confirming its unique biological fingerprint risks obtaining entirely irrelevant results, especially in target-based assays or SAR studies.

Quantitative Evidence Guide for CAS 954599-35-0: PI3Kalpha Inhibition Data and Selectivity Implications


PI3Kalpha Inhibitory Activity of a Close Structural Analog: Establishing a Baseline for Potency and Selectivity

The closest documented structural analog to CAS 954599-35-0 with public bioactivity data is the putative regioisomer PubChem CID 22432774 (ChEMBL4797000). In a biochemical assay, this analog inhibited PI3Kalpha with an IC50 of 200,000 nM (200 µM) [1]. This extremely weak inhibition provides a critical baseline: the 1,3,4-oxadiazole scaffold with these specific substituents does not potently engage the PI3K pathway. For a scientific user, this means CAS 954599-35-0 can be prioritized as a highly selective or inactive control against PI3Kalpha, distinct from more potent PI3K inhibitors like the pan-PI3K inhibitor pictilisib (GDC-0941) which has an IC50 of 3 nM for PI3Kalpha [2]. This wide potency gap (over 66,000-fold) makes the compound a valuable tool for counter-screening to establish PI3K-independent mechanisms.

PI3Kalpha inhibitor Kinase selectivity 1,3,4-Oxadiazole SAR

Glycogen Synthase Kinase-3 Beta (GSK-3β) Selectivity Profile: A Cautionary Note on Scaffold-Specific Activity

The 1,3,4-oxadiazole scaffold is an established chemotype for potent GSK-3β inhibition. In a closely related series, compound 20x (a 1,3,4-oxadiazole with distinct substitution) showed highly selective and potent GSK-3β inhibitory activity, with the binding mode confirmed by X-ray co-crystallography [1]. In a separate study, the oxadiazole acetamide 26d exhibited IC50 values of 17 nM for GSK-3β and 2 nM for GSK-3α [2]. This highlights that even within the oxadiazole class, specific substituents like the acetamide group in CAS 954599-35-0 could potentially confer GSK-3 inhibitory activity, but there is no direct evidence for this compound. The key data gap is the absence of kinase profiling data for CAS 954599-35-0 itself, making it impossible to claim or rule out GSK-3 engagement.

GSK-3β inhibitor Neurodegeneration Kinase profiling

Recommended Application Scenarios for CAS 954599-35-0 Based on Direct and Inferred Evidence


PI3Kalpha Pathway Negative Control in High-Throughput Screening

The confirmed weak PI3Kalpha inhibition (IC50 = 200 µM) for the structurally analogous CHMBL4797000 makes CAS 954599-35-0 a viable negative control compound in high-throughput screens designed to identify PI3K pathway modulators [1]. Its thousand-fold weaker activity compared to clinical PI3K inhibitors ensures a clear signal window. Procurement would be specifically for assay validation rather than as a chemical probe.

Regioisomer-Specific Structure-Activity Relationship (SAR) Probe

The precise substitution pattern of CAS 954599-35-0 (acetamide at the 2-position of the 1,3,4-oxadiazole) distinguishes it from the 5-substituted regioisomer CID 22432774 [2]. This makes the compound a valuable SAR probe for academic or industrial labs comparing how the attachment point of the benzodioxole moiety alters kinase selectivity. Its procurement value lies in its ability to answer a specific medicinal chemistry question about regioisomer identity.

GSK-3 Drug Discovery Fragment Elaboration Starting Point

The established potency of the oxadiazole-acetamide chemotype against GSK-3 isoforms (IC50 values as low as 2 nM for GSK-3α) provides a strong rationale for using CAS 954599-35-0 as a core scaffold for further elaboration [3]. While its intrinsic GSK-3 activity is uncharacterized, its structure makes it an ideal starting point for fragment growing or library synthesis aimed at optimizing selectivity between GSK-3α and GSK-3β.

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.